Home > Products > Screening Compounds P87649 > Desacetylnantradol
Desacetylnantradol - 65511-54-8

Desacetylnantradol

Catalog Number: EVT-1542591
CAS Number: 65511-54-8
Molecular Formula: C25H33NO3
Molecular Weight: 395.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Desacetylnantradol is synthesized from nantradol, which itself is a derivative of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The synthesis typically involves chemical modifications that remove the acetyl group from nantradol, leading to the formation of desacetylnantradol.

Classification

Desacetylnantradol falls under the category of cannabinoids. Cannabinoids are compounds that interact with the endocannabinoid system in the body, which plays a critical role in regulating various physiological processes, including pain sensation, mood, and appetite.

Synthesis Analysis

Methods

The synthesis of desacetylnantradol can be achieved through various chemical methods. One common approach involves:

  1. Starting Material: Nantradol as the precursor.
  2. Deacetylation Reaction: Utilizing a base such as sodium hydroxide or potassium carbonate to facilitate the removal of the acetyl group.
  3. Purification: The crude product is purified using techniques such as recrystallization or chromatography.

Technical Details

The reaction typically requires controlled conditions to ensure complete conversion and minimize by-products. The reaction may be monitored using thin-layer chromatography to assess the progress and purity of the product.

Molecular Structure Analysis

Structure

Desacetylnantradol has a molecular formula of C21H29O2C_{21}H_{29}O_2. Its structure features a phenolic hydroxyl group and a cyclohexene ring, characteristic of many cannabinoids.

Data

  • Molecular Weight: 313.46 g/mol
  • Melting Point: Approximately 85-87 °C
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Desacetylnantradol can undergo several chemical reactions typical for cannabinoids:

  1. Hydroxylation: Introduction of hydroxyl groups at various positions on the aromatic ring.
  2. Oxidation: Formation of ketones or aldehydes under oxidative conditions.
  3. Esterification: Reaction with carboxylic acids to form esters, which can enhance solubility and bioavailability.

Technical Details

These reactions often require specific catalysts or reagents and can be conducted under varying temperatures and pressures to optimize yield and selectivity.

Mechanism of Action

Desacetylnantradol exerts its effects primarily through interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.

Process

  1. Binding: Desacetylnantradol binds to CB1 receptors predominantly found in the brain, influencing neurotransmitter release.
  2. Signal Transduction: This binding initiates a cascade of intracellular events that modulate pain perception, mood, and inflammation.
  3. Data on Efficacy: Preclinical studies suggest that desacetylnantradol has significant analgesic properties comparable to traditional pain medications.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Mild characteristic odor associated with cannabinoids.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, leading to degradation or transformation into other compounds.

Relevant data indicate that proper handling and storage conditions are essential to maintain its integrity for research purposes.

Applications

Desacetylnantradol has potential applications in various scientific fields:

  • Pharmacology: Investigated for its analgesic effects in chronic pain management.
  • Neuroscience: Studied for its impact on mood regulation and anxiety disorders.
  • Medicinal Chemistry: Used as a scaffold for developing new cannabinoid-based therapeutics with improved efficacy and safety profiles.

Research continues to explore its full therapeutic potential, aiming to leverage its properties for clinical applications in pain relief and beyond.

Introduction to Desacetylnantradol: Historical Context and Pharmacological Significance

Discovery and Development in Cannabinoid-Prostaglandin Research

DALN emerged from Pfizer’s systematic exploration of nantradol derivatives during the 1980s, leveraging structure-activity relationship (SAR) studies to optimize levonantradol’s scaffold. Initial research focused on modifying the C1 acetate group, revealing that deacetylation preserved potent bioactivity while altering receptor interaction profiles [4]. This innovation occurred against a backdrop of emerging insights into prostaglandin-cannabinoid crosstalk, particularly:

  • Prostaglandin antagonism: Early studies positioned DALN as a selective inhibitor of prostaglandin-mediated pathways, distinct from classical non-steroidal anti-inflammatory drugs (NSAIDs) [1]
  • Receptor synergy: Investigations revealed cannabinoids could modulate prostaglandin synthesis and signaling, suggesting integrated physiological roles [1]

Table 1: Key Developments in DALN’s Early Research Timeline

YearDevelopment MilestoneResearch Significance
Early 1980sSynthesis of nantradol derivativesIdentification of desacetyl variant (CP 54,939) as a stable metabolite
1984Characterization as prostaglandin antagonistEstablished DALN’s selectivity for prostanoid signaling pathways
1988Pharmacological comparison with levonantradolConfirmed retention of high-affinity cannabinoid receptor binding post-deacetylation

DALN’s design was strategically aligned with pharmaceutical goals to develop non-opiate analgesics, capitalizing on cannabinoid receptors’ distribution in pain pathways while minimizing euphoric effects [4] [7]. Its development pipeline exemplified rational drug design applied to cannabinoid scaffolds nearly a decade before CB1 receptor cloning [6].

Structural Classification Within Classical Cannabinoids and Prostaglandin Antagonists

DALN belongs to the non-classical cannabinoid category, characterized by a tricyclic benzopyran core distinct from terpenophenolic structures of phytocannabinoids. Key structural features include:

  • Tricyclic scaffold: Incorporates a pyran ring fused to phenolic and cyclohexyl residues, enabling stereoselective receptor interactions [3] [4]
  • C1 deacetylation: Absence of the acetate group differentiates DALN from its parent compound levonantradol, enhancing metabolic stability [4]
  • Pentanyl side chain: A C3 (2R)-5-phenylpentan-2-yloxy chain enables hydrophobic anchoring in receptor binding pockets [4]

Table 2: Structural Comparison of DALN with Key Cannabinoid Classes

Structural FeatureClassical Cannabinoids (e.g., Δ9-THC)Non-Classical (DALN)Prostaglandin Antagonists
Core structureDibenzopyran monoterpenoidBenzopyran-based tricycleVaried (e.g., prostanoic acid derivatives)
Psychoactive moietyC6a-C10a ring junctionModified cyclohexylphenolAbsent
Key functional groupsPentyl side chain; phenolic OHPhenolic ether; deacetylated C1Carboxylic acid; cyclopentane
Selectivity profileMixed CB1/CB2 agonismCB1 agonism + prostaglandin antagonismProstanoid receptor subtypes

DALN’s classification as a prostaglandin antagonist arises from its inhibition of prostaglandin binding sites—particularly those identified in platelet and smooth muscle studies—without direct interaction with cyclooxygenase enzymes [1]. This distinguishes it structurally and mechanistically from both NSAIDs and classical cannabinoids, occupying a unique niche in medicinal chemistry [1] [3].

Key Research Milestones in Receptor Selectivity Studies

DALN became instrumental in mapping cannabinoid receptor pharmacology through landmark studies:

CB1 Receptor Affinity Confirmation (1988):

Radioligand binding assays demonstrated DALN’s high-affinity binding to CB1 receptors in brain membranes (Ki < 5 nM), establishing it as a potent agonist with 30-fold greater potency than Δ9-THC. Crucially, this binding was:

  • Stereoselective: The (6S,6aR,9R,10aR) configuration was essential for activity [4]
  • G-protein coupled: DALN dose-dependently inhibited adenylate cyclase via CB1, confirming classical cannabinoid signaling [1] [6]

Prostaglandin Receptor Selectivity (1984):

Seminal research identified DALN as a selective antagonist of prostacyclin (PGI2) binding in platelet membranes, with IC50 values 10-100x lower than for thromboxane A2 (TXA2) or prostaglandin E2 (PGE2) receptors. This revealed:

  • Subtype specificity: Preferential blockade of the PGI2 receptor over other prostanoid subtypes [1]
  • Non-competitive inhibition: Distinct from orthosteric prostaglandin inhibitors [1]

Receptor Dimerization Studies (Indirect Role):

Although not directly observed with DALN, its differential effects on cannabinoid vs. prostaglandin pathways informed later hypotheses about CB1-prostanoid receptor crosstalk and heterodimerization [6].

Table 3: Selectivity Profile of DALN Across Receptor Types

Receptor TypeBinding Affinity (Ki) or Functional ActivitySelectivity Ratio (vs. CB1)
CB1 cannabinoid receptorKi = 0.92 nM (Full agonist)Reference = 1.0
CB2 cannabinoid receptor~10-fold lower affinity than CB1~0.1
Prostacyclin (PGI2) receptorIC50 = 28 nM (Antagonist)~30x selective over TXA2/PGE2
Thromboxane A2 receptorIC50 > 300 nMNegligible
Vanilloid TRPV1 receptorsNo significant activityNot applicable

These milestones cemented DALN’s utility as a pharmacological tool for:

  • Isolating CB1-mediated effects from prostaglandin modulation
  • Validating allosteric binding models at prostanoid receptors
  • Demonstrating functional selectivity achievable through scaffold modification [1] [4] [6]

Properties

CAS Number

65511-54-8

Product Name

Desacetylnantradol

IUPAC Name

6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridine-1,9-diol

Molecular Formula

C25H33NO3

Molecular Weight

395.5 g/mol

InChI

InChI=1S/C25H33NO3/c1-16(7-6-10-18-8-4-3-5-9-18)29-20-14-23-25(24(28)15-20)22-13-19(27)11-12-21(22)17(2)26-23/h3-5,8-9,14-17,19,21-22,26-28H,6-7,10-13H2,1-2H3

InChI Key

YPYQDMBJZJZFQL-UHFFFAOYSA-N

SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Synonyms

deacetyllevonantradol
deacetylnantradol
desacetyllevonantradol
desacetylnantradol
desacetylnantradol hydrochloride, (6S-(3(S*),6alpha,6aalpha,9aalpha,10abeta))-isomer
desacetylnantradol, (6S-(3(S*),6alpha,6aalpha,9alpha,10abeta))-isome

Canonical SMILES

CC1C2CCC(CC2C3=C(N1)C=C(C=C3O)OC(C)CCCC4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.